Leurosidine

Description

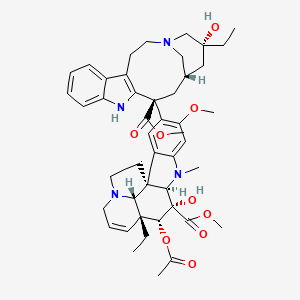

Structure

2D Structure

Properties

Molecular Formula |

C46H58N4O9 |

|---|---|

Molecular Weight |

811 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37+,38-,39-,42-,43-,44-,45+,46+/m1/s1 |

InChI Key |

JXLYSJRDGCGARV-DVOOFMKJSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Isomeric SMILES |

CC[C@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Origin of Product |

United States |

Historical Context and Discovery of Leurosidine

The story of Leurosidine is intrinsically linked to the broader investigation of alkaloids from the Madagascar periwinkle plant, Catharanthus roseus (L.) G. Don. tandfonline.comnih.gov. Initially, this plant was studied for its purported use in traditional medicine. tandfonline.com. However, early investigations in the mid-20th century unexpectedly revealed that extracts from the plant caused severe leukopenia (a decrease in white blood cells) in rats. tandfonline.com. This finding pivoted the research focus towards identifying the compounds responsible for this cytotoxic activity.

This line of inquiry led to the isolation of several potent alkaloids, including the well-known vinblastine (B1199706) and vincristine (B1662923). tandfonline.com. In 1961, G.H. Svoboda reported the isolation of two new dimeric alkaloids from the "(A)" fraction of C. roseus extracts: this compound and leurocristine (now more commonly known as vincristine). researchgate.net. These compounds were separated using a combination of column chromatography and gradient pH extraction. researchgate.net. At the time of their discovery, it was noted that both this compound and leurocristine were chemically similar to the already identified leurosine and vinblastine and exhibited significant activity against P-1534 leukemia in mice. researchgate.net.

Biosynthetic Pathways and Natural Occurrence of Leurosidine

Heterologous Production in Yeast

A primary focus of research has been the reconstruction of the TIA pathway in microbial hosts, particularly the baker's yeast Saccharomyces cerevisiae. nih.govthemedicinemaker.com This organism is a well-understood and genetically tractable host for expressing complex plant pathways. Scientists have successfully engineered yeast to produce both catharanthine (B190766) and vindoline (B23647) de novo from simple feedstocks like glucose and amino acids. nih.govthemedicinemaker.comresearchgate.net

This monumental undertaking has involved:

Modular Pathway Reconstruction : The entire 30-plus step pathway was divided into functional modules. For instance, one module converts native yeast metabolites into strictosidine (B192452), a second converts strictosidine to catharanthine and tabersonine (B1681870), and a third converts tabersonine to vindoline. themedicinemaker.comnih.gov

Extensive Genetic Engineering : To achieve production, a remarkable number of genetic modifications were required. In one landmark study, 56 genetic edits were performed, which included the expression of 34 heterologous genes from plants and other sources. nih.govthemedicinemaker.com This also involved the deletion, knockdown, or overexpression of native yeast genes to channel metabolic precursors towards alkaloid production. themedicinemaker.com

Identification and Overcoming of Bottlenecks : Researchers identified several rate-limiting enzymes in the reconstituted pathway. For example, geissoschizine synthase (GS), dehydroprecondylocarpine acetate (B1210297) synthase (DPAS), and tabersonine synthase (TS) were found to be major bottlenecks. nih.govresearchgate.net Strategies to overcome these limitations included integrating additional copies of the genes encoding these enzymes into the yeast genome. nih.govmdpi.com

The final step, the coupling of the yeast-produced catharanthine and vindoline to form vinblastine (B1199706) and Leurosidine, is typically performed via an in vitro chemical reaction rather than a co-culture fermentation. nih.govresearchgate.net

Research Findings and Yields

The results from these synthetic biology efforts are promising, demonstrating the feasibility of microbial production of these complex alkaloids.

Engineered yeast strains have successfully produced catharanthine and vindoline from simple precursors. biorxiv.org

By systematically identifying and addressing bottlenecks, production titers have been significantly improved. For example, one study reported achieving catharanthine and vindoline titers of 527.1 µg/L and 305.1 µg/L, respectively, in shake flask fermentations. nih.govresearchgate.net

The modular nature of the engineered system also allows for the production of unnatural derivatives by feeding the yeast with substituted tryptamine (B22526) analogs, opening avenues for creating novel compounds. biorxiv.org

These synthetic biology strategies position yeast as a scalable and contained platform for the reliable production of this compound's precursors, potentially overcoming the agricultural and geographical limitations associated with sourcing from C. roseus. nih.gov

Retrosynthetic Analysis of this compound Structure

The retrosynthetic analysis of this compound logically deconstructs its complex framework into more manageable and synthetically accessible precursors. The most prominent disconnection strategy targets the C16'–C21' bond that links the two constituent monomeric indole (B1671886) alkaloid units: the upper iboga-type alkaloid, catharanthine, and the lower aspidosperma-type alkaloid, vindoline. This disconnection is biomimetically inspired, as it is believed to mirror the natural biosynthetic pathway.

This primary disconnection simplifies the target molecule into two key synthons. slideshare.net The successful execution of this strategy in the forward sense relies on the development of a robust and stereocontrolled method for coupling the two halves. A significant challenge in this approach is the control of stereochemistry at the newly formed C16' stereocenter, which must possess the natural configuration for the desired biological activity. Furthermore, the subsequent functionalization to install the C20' hydroxyl group with the correct stereochemistry (α-orientation for this compound) is a critical step that dictates the identity of the final product. nih.govnih.gov

Total Synthesis Approaches to this compound

The total synthesis of this compound has been a subject of extensive research, leading to the development of several elegant and efficient strategies. These approaches have not only provided access to the natural product but have also opened avenues for the synthesis of a wide array of structural analogues.

The earliest and most influential approaches to the synthesis of bisindole alkaloids of the vinblastine family, including this compound, were pioneered by Potier and Kutney. nih.govnih.gov Their seminal work involved a biomimetic coupling of vindoline with a modified catharanthine derivative. nih.gov The key reaction was a Polonovski-type coupling, where catharanthine N-oxide was activated with trifluoroacetic anhydride (B1165640) and then reacted with vindoline. nih.govscispace.com This reaction, however, does not directly produce this compound or vinblastine but rather yields anhydrovinblastine (B1203243), an intermediate that requires subsequent functionalization of the C15'–C20' double bond. nih.govscispace.com

A significant breakthrough in the direct synthesis of this compound was achieved by the Boger group. nih.govscispace.comresearchgate.net They developed a one-pot Fe(III)-promoted coupling of catharanthine and vindoline, followed by an in situ oxidation. nih.gov This process directly yields a mixture of vinblastine and its naturally occurring C20' isomer, this compound. nih.govnih.gov The reaction is initiated by the generation of a catharanthine radical cation, which undergoes fragmentation and a highly diastereoselective coupling with vindoline. nih.gov Subsequent addition of NaBH4 and air leads to the oxidation of the intermediate C15'–C20' double bond, installing the tertiary alcohol at C20'. nih.gov This method provides this compound in significant yields, alongside vinblastine. nih.govscispace.com

| Synthetic Approach | Key Intermediate | This compound Yield | Vinblastine Yield | Reference |

| Potier-Kutney | Anhydrovinblastine | N/A (requires further steps) | N/A (requires further steps) | nih.govnih.gov |

| Boger Direct Coupling | Direct coupling product | ~23% | ~43% | nih.govscispace.comresearchgate.net |

| This table summarizes the outcomes of pioneering synthetic strategies towards this compound. |

Controlling the stereochemistry at multiple chiral centers is a paramount challenge in the total synthesis of this compound. Of particular importance are the C16' and C20' positions. The coupling of catharanthine and vindoline must establish the correct relative and absolute stereochemistry at C16'. The Fe(III)-promoted coupling developed by Boger and co-workers proceeds with excellent diastereoselectivity, exclusively forming the desired C16' stereochemistry found in the natural product. scispace.comresearchgate.net

The stereochemistry of the C20' hydroxyl group distinguishes this compound (α-OH) from its more abundant isomer, vinblastine (β-OH). In the Boger synthesis, the oxidation of the anhydrovinblastine intermediate yields a mixture of the two C20' epimers, with vinblastine typically being the major product. nih.govnih.gov

The laboratory of Kuehne made significant contributions with an enantioselective synthesis of vinblastine and this compound. acs.orgresearchgate.net Their strategy involved the stereocontrolled preparation of the two indole units via a novel indole synthesis using a radical cyclization of a thioanilide. acs.org The enantioselective control of a key secodine-type cyclization provided the necessary tetracyclic intermediates for coupling to vindoline. researchgate.net This approach allowed for the selective generation of the natural atropisomeric forms of the alkaloids. researchgate.net The synthesis of 16a'-homo-leurosidine, an analogue, was also achieved through the enantioselective generation of a key precursor without the need for a chiral auxiliary. figshare.comnih.gov

Recent advancements in synthetic methodology have provided new and more efficient ways to construct the complex this compound skeleton. A standout novel strategy is the aforementioned Fe(III)/NaBH₄-mediated free radical oxidation of the anhydrovinblastine intermediate. nih.govnih.gov This method allows for the direct functionalization of the unactivated C15'–C20' alkene to install the crucial C20' tertiary alcohol, a transformation that was previously a significant hurdle. nih.gov This reaction provides a powerful tool for the late-stage synthesis of both this compound and vinblastine. nih.gov

Other innovative strategies have focused on the construction of the monomeric units. For instance, the Boger group developed a tandem [4+2]/[3+2] cycloaddition cascade involving 1,3,4-oxadiazoles to rapidly assemble the pentacyclic framework of vindoline and its analogues. nih.gov This powerful reaction constructs the full skeleton in a single step, setting all necessary stereochemistry and functional groups for a concise conversion to vindoline. nih.gov The application of photoredox catalysis in flow has also been shown to be effective for the modification of catharanthine and the synthesis of related alkaloid scaffolds, paving the way for new entries into the this compound framework. acs.org

The synthesis of a complex molecule like this compound benefits greatly from strategies that maximize efficiency and allow for structural diversification.

Divergent Synthesis: A divergent synthetic strategy enables the creation of a library of related compounds from a common intermediate. sathyabama.ac.inwikipedia.org The development of the Fe(III)/NaBH₄-mediated alkene functionalization has been instrumental in creating a divergent approach to this compound and its analogues. nih.gov Starting from the common intermediate, anhydrovinblastine, this methodology allows for the late-stage introduction of not only the C20' hydroxyl group to form this compound and vinblastine but also other functionalities. nih.gov For example, this chemistry provided access to 20'-aminovinblastine, a previously inaccessible analogue, which served as a precursor for a series of potent C20' urea (B33335) and thiourea (B124793) derivatives. nih.gov This divergent capability is crucial for exploring structure-activity relationships and developing new analogues with improved properties. nih.gov

Semi-synthetic Derivatization of this compound

Semi-synthetic modification of natural products is a powerful tool for generating novel analogues. While extensive derivatization has been performed on vinblastine, the semi-synthesis of this compound derivatives is less explored but follows similar principles. nih.govacs.org The primary site for derivatization on this compound is the C20' tertiary alcohol. nih.gov

Historically, modifications at this position, such as O-acylation of the alcohol in the vinblastine series, have often led to a significant decrease in biological activity. nih.gov However, modern synthetic methods are enabling more sophisticated modifications. The ability to access unique C20' functionalized analogues through total synthesis and late-stage functionalization strategies has opened new possibilities that are not achievable through classical semi-synthesis starting from the natural product itself. nih.govresearchgate.net The derivatization of the vindoline portion of the molecule has also been a focus, although this is typically accomplished by modifying vindoline before the coupling step in a total synthesis context. colab.ws

Strategic Chemical Modifications for this compound Analogues

The generation of this compound analogues through strategic chemical modifications is a key area of research aimed at exploring structure-activity relationships. These modifications often target specific moieties within the complex bisindole alkaloid structure, which consists of a vindoline and a catharanthine unit.

One significant strategy involves the modification of the catharanthine portion before its coupling with vindoline. For instance, the catalytic hydrogenation of catharanthine produces a saturated derivative, which, after coupling with vindoline, yields this compound. mdpi.com This approach highlights how modifications to the precursor can directly influence the final dimeric structure.

Another approach focuses on altering the core ring system. The synthesis of 16a'-homo-leurosidine was accomplished via the enantioselective generation of a ring D'-seco-precursor, which upon cyclization and subsequent debenzylation, yielded the desired analogue. nih.gov Interestingly, while the initial product did not thermally isomerize to the expected form, protonation resulted in a 1:1 mixture of atropisomers of 16a'-homo-leurosidine. nih.gov

Modifications to the vindoline subunit have also been explored to create a series of key analogues. These systematic changes to the vindoline structure, prior to coupling, have led to the synthesis of compounds like desacetylvinblastine and 4-desacetoxyvinblastine. researchgate.net The evaluation of these analogues provides crucial insights into the functional importance of different parts of the vindoline subunit. researchgate.netnih.gov For example, removing the C16 methoxy (B1213986) group from vindoline was found not to negatively affect the efficiency of the coupling reaction. researchgate.net

The following table summarizes various strategic modifications for generating this compound and its analogues.

Table 1: Strategic Modifications for this compound Analogue Synthesis

| Analogue/Target Compound | Precursor(s) | Modification Strategy | Reference |

| This compound | Catharanthine, Vindoline | Catalytic hydrogenation of catharanthine prior to coupling. mdpi.com | mdpi.com |

| 16a'-homo-leurosidine | Ring D'-seco-precursor | Enantioselective generation and cyclization of a modified precursor to expand the D' ring. nih.gov | nih.gov |

| Desacetylvinblastine | Modified Vindoline, Catharanthine | Modification of the vindoline subunit before coupling. researchgate.net | researchgate.net |

| 4-Desacetoxyvinblastine | Modified Vindoline, Catharanthine | Modification of the vindoline subunit before coupling. researchgate.net | researchgate.net |

| 16-Desmethoxyvinblastine | 16-desmethoxyvindoline, Catharanthine | Removal of the C16 methoxy group on the vindoline subunit. researchgate.net | researchgate.net |

These synthetic strategies demonstrate the versatility of chemical modifications in producing novel this compound analogues, each potentially offering unique biological properties and contributing to a deeper understanding of this class of compounds.

Chemoenzymatic and Biocatalytic Transformations of this compound

Chemoenzymatic synthesis and biocatalysis represent powerful and increasingly utilized strategies in the synthesis of complex natural products like this compound. nih.govseqens.com These methods leverage the high selectivity of enzymes to perform specific chemical transformations under mild conditions, often avoiding the need for complex protection and deprotection steps common in traditional chemical synthesis. nih.govseqens.comcsic.es

A key application in the context of this compound synthesis is the enzymatic coupling of its monomeric precursors, catharanthine and vindoline. This reaction is a critical step in forming the dimeric backbone. Research has shown that laccase enzymes can effectively catalyze the coupling of catharanthine and vindoline to produce anhydrovinblastine. researchgate.net Anhydrovinblastine is a crucial intermediate that can be chemically converted to vinblastine, this compound, and other related alkaloids. researchgate.netresearchgate.net

Specifically, laccases from sources such as Myceliophthora thermophila and Pycnoporus cinnabarinus have been identified as effective catalysts for this transformation. researchgate.net The use of biocatalysts like laccase offers a greener and more efficient alternative to purely chemical coupling methods. seqens.comresearchgate.net

While direct enzymatic transformation of the final this compound molecule is less documented, the use of biocatalysis in creating its precursors is a significant advancement. researchgate.net The broader field of biocatalysis is rapidly expanding, with techniques like directed evolution being used to engineer enzymes for novel reactivity, which could be applied to create new this compound analogues in the future. nih.gov The ability to combine enzymatic reactions with chemical steps in a one-pot cascade further enhances the efficiency of these synthetic routes. csic.es

Late-Stage Functionalization of this compound Scaffolds

Late-stage functionalization (LSF) is a synthetic strategy that involves introducing chemical modifications to a complex molecule, such as an alkaloid, in the final steps of its synthesis. wikipedia.org This approach is highly valuable as it allows for the rapid diversification of a core structure, enabling the creation of a library of analogues from a common advanced intermediate. nih.govrsc.org

In the context of this compound and related bisindole alkaloids, LSF has been effectively employed to generate novel derivatives by selectively modifying specific positions on the complex scaffold. cdnsciencepub.com One of the most successful applications has been the functionalization of the indole unit within the catharanthine portion of the dimer. cdnsciencepub.com

For example, an efficient synthesis of leurosine, a stereoisomer of this compound, was achieved through the selective oxidation of 3',4'-dehydrovinblastine. cdnsciencepub.com This LSF was accomplished using reagents that specifically target the 3',4'-double bond of the indole unit. Treatment of the hydrochloride salt of 3',4'-dehydrovinblastine with mercuric acetate, followed by reduction with sodium borohydride, yielded leurosine in 62% yield. cdnsciencepub.com Another method involved the epoxidation of the same precursor with tert-butyl hydroperoxide, which also selectively produced leurosine. cdnsciencepub.com

Other LSF reactions on related scaffolds have also been reported. The reaction of vincristine (B1662923) with N-iodosuccinimide in the presence of trifluoroacetic acid resulted in the selective iodination at the 12'-position, producing 12'-iodovincristine in high yield. mdpi.com Modifying the reaction conditions allowed for the synthesis of 12',13'-diiodovincristine. mdpi.com These examples demonstrate the power of LSF to introduce new functional groups onto the intricate bisindole alkaloid framework.

The following table details examples of late-stage functionalization reactions on this compound-related scaffolds.

Table 2: Examples of Late-Stage Functionalization Reactions

| Starting Material | Reagent(s) | Product | Modification Type | Reference |

| 3',4'-Dehydrovinblastine | 1. Mercuric acetate 2. Sodium borohydride | Leurosine | Oxidation/Reduction | cdnsciencepub.com |

| 3',4'-Dehydrovinblastine | tert-Butyl hydroperoxide | Leurosine | Epoxidation | cdnsciencepub.com |

| Vincristine | N-Iodosuccinimide, Trifluoroacetic acid (-15 °C) | 12'-Iodovincristine | Iodination | mdpi.com |

| Vincristine | N-Iodosuccinimide, Trifluoroacetic acid (0 °C) | 12',13'-Diiodovincristine | Di-iodination | mdpi.com |

These LSF strategies are crucial for efficiently exploring the structure-activity relationships of these alkaloids without resorting to de novo synthesis for each new analogue. nih.gov

Significance of Leurosidine As a Research Compound and Natural Product

Leurosidine holds considerable significance as a research compound, primarily due to its biological activity and its role in understanding the structure-activity relationships of Vinca (B1221190) alkaloids. nih.govresearchgate.net. The discovery and subsequent study of this compound, alongside vinblastine (B1199706), vincristine (B1662923), and leurosine, have provided valuable insights into how minor stereochemical changes can impact biological function.

Research has demonstrated that this compound, like other Vinca alkaloids, exhibits cytotoxic properties. researchgate.netnih.gov. For instance, studies have shown its ability to inhibit the viability of human breast cancer cell lines. researchgate.netnih.gov. The exploration of this compound and its synthetic analogs continues to be an active area of research. Modern synthetic methodologies have enabled the creation of novel analogs of Vinca alkaloids, including derivatives of this compound, to explore new therapeutic possibilities and overcome challenges like drug resistance. nih.gov.

The natural occurrence of this compound in Catharanthus roseus underscores the importance of this plant as a source of medicinally relevant compounds. tandfonline.comresearchgate.net. While it is a minor constituent of the plant, its presence has spurred further investigation into the biosynthesis of these complex molecules and has driven the development of synthetic and semi-synthetic methods to produce these compounds and their analogs in greater quantities for research purposes. nih.govwikipedia.org.

Molecular and Cellular Mechanisms of Action of Leurosidine

Interaction of Leurosidine with Microtubule Dynamics

This compound's primary cellular target is tubulin, the protein subunit that polymerizes to form microtubules. By interacting with tubulin, this compound profoundly alters the dynamic instability of microtubules, a process critical for their function in various cellular processes, most notably mitotic spindle formation during cell division.

This compound, like other vinca (B1221190) alkaloids, binds to a specific site on the β-tubulin subunit, known as the vinca domain. This binding site is located at the interface between two tubulin heterodimers within a protofilament. cellsignal.comnih.gov The binding of this compound to this site introduces a conformational change in the tubulin dimer, which hinders its ability to polymerize into microtubules.

While the precise amino acid residues that constitute the this compound binding site have not been delineated in extensive detail, studies on related vinca alkaloids such as vinblastine (B1199706) have provided insights into the general location and nature of this interaction. The vinca domain is a complex binding pocket, and the interaction is thought to involve a series of hydrogen bonds and hydrophobic interactions. cellsignal.com

Table 1: Overview of this compound's Interaction with Tubulin

| Parameter | Description |

|---|---|

| Target Protein | β-tubulin |

| Binding Domain | Vinca Domain |

| Location of Binding | Inter-dimer interface within a protofilament |

| Primary Consequence of Binding | Inhibition of tubulin polymerization |

The binding of this compound to tubulin has a significant impact on the kinetics of both microtubule polymerization and depolymerization. At substoichiometric concentrations, this compound can effectively suppress the dynamic instability of microtubules. This occurs because the binding of a few this compound molecules to the ends of microtubules is sufficient to inhibit the addition of new tubulin dimers, thereby halting microtubule growth. nih.gov

Table 2: Effects of Vinca Alkaloids on Microtubule Polymerization Dynamics

| Parameter | Effect of Vinca Alkaloids (including this compound) |

|---|---|

| Rate of Polymerization | Decreased |

| Rate of Depolymerization | Increased at higher concentrations |

| Critical Concentration for Assembly | Increased |

| Microtubule Growth Events | Suppressed |

| Microtubule Shortening Events | Enhanced at higher concentrations |

The disruption of microtubule dynamics by this compound leads to significant alterations in microtubule stability and organization within the cell. The primary consequence is the disassembly of the highly organized mitotic spindle, which is essential for proper chromosome segregation during mitosis. biorxiv.org This leads to a characteristic mitotic block.

Immunofluorescence studies of cells treated with vinca alkaloids reveal a dose-dependent disorganization of the microtubule network. At lower concentrations, the mitotic spindles appear aberrant and are unable to properly align chromosomes at the metaphase plate. nih.gov At higher concentrations, a more pronounced depolymerization of microtubules is observed, leading to a diffuse cytoplasmic tubulin staining and the absence of a recognizable spindle structure. youtube.com

This compound-Mediated Cell Cycle Perturbations

The disruption of microtubule dynamics and mitotic spindle formation by this compound directly impacts cell cycle progression, leading to a halt in mitosis and the activation of checkpoint signaling pathways.

The failure of the mitotic spindle to form correctly in the presence of this compound activates the spindle assembly checkpoint (SAC), a critical cell cycle surveillance mechanism. nih.gov The SAC prevents the cell from proceeding into anaphase until all chromosomes are properly attached to the mitotic spindle. By disrupting microtubule-kinetochore attachments, this compound ensures that the SAC remains active.

This sustained activation of the SAC leads to a prolonged arrest of cells in the G2/M phase of the cell cycle. mpi-cbg.denih.gov Flow cytometry analysis of cells treated with vinca alkaloids typically shows a significant increase in the population of cells with a 4N DNA content, indicative of a block in mitosis. nih.gov

The induction of mitotic arrest by this compound involves the modulation of several key cell cycle checkpoint proteins. The sustained activation of the SAC prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation.

One of the primary targets of the APC/C is Cyclin B1. By inhibiting the APC/C, this compound treatment leads to the stabilization and accumulation of Cyclin B1. nih.govresearchgate.net High levels of Cyclin B1-Cdk1 activity are necessary to maintain the mitotic state. This prolonged elevation of Cyclin B1 is a hallmark of the mitotic arrest induced by microtubule-disrupting agents.

Furthermore, prolonged mitotic arrest can trigger downstream signaling pathways that may involve the tumor suppressor protein p53. While the direct modulation of p53 by this compound is not extensively characterized, prolonged cell cycle arrest and cellular stress can lead to the activation of p53-dependent apoptotic pathways. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Vinblastine |

| Vincristine (B1662923) |

| Tubulin |

| Cyclin B1 |

| Cdk1 |

Apoptosis and Programmed Cell Death Pathways Modulated by this compound

Apoptosis is a form of programmed cell death that is essential for the normal development and homeostasis of multicellular organisms. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death by cleaving specific cellular substrates. While many chemotherapeutic agents are known to induce apoptosis, the specific molecular details of how this compound modulates these pathways are not extensively documented in publicly available research.

Caspases are a family of proteases that play a central role in the execution of apoptosis. nih.gov They are synthesized as inactive zymogens and are activated through proteolytic processing in response to apoptotic stimuli. nih.gov The activation of initiator caspases (like caspase-8 and caspase-9) triggers a cascade involving the activation of effector caspases (like caspase-3 and -7). nih.gov These effector caspases are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Detailed experimental studies specifically elucidating the direct activation of caspase cascades by this compound are limited. While compounds in the same class as this compound are generally known to induce apoptosis, specific research findings detailing the precise mechanisms of this compound-induced caspase activation, the specific caspases involved, and the kinetics of their activation are not well-characterized in the scientific literature.

The intrinsic pathway of apoptosis is centered on the mitochondria. In response to cellular stress, the mitochondrial outer membrane becomes permeabilized, leading to the release of pro-apoptotic factors into the cytosol. nih.gov A critical event in this process is the release of cytochrome c. nih.govnih.gov Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then activates caspase-9, initiating the caspase cascade. nih.gov This release is often associated with mitochondrial dysfunction, including changes in the mitochondrial membrane potential. nih.gov

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It is a critical mechanism for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. nih.gov The modulation of autophagy can have complex effects on cell survival and death, and it can be influenced by various cellular stressors, including some chemotherapeutic drugs. nih.gov The process is regulated by a series of autophagy-related (ATG) proteins that control the formation of a double-membraned vesicle known as the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. cell-stress.com

The specific influence of this compound on autophagic pathways has not been a focus of extensive research. Consequently, there is a lack of detailed findings in the scientific literature regarding whether this compound induces or inhibits autophagy and what the functional consequences of such modulation would be in treated cells.

Influence of this compound on Intracellular Signaling Networks

Intracellular signaling networks are complex systems of communication that govern basic cellular activities and coordinate cell actions. These networks involve a multitude of components, including receptors, kinases, phosphatases, and other signaling molecules, which work in concert to transmit signals from the cell surface to intracellular targets. nih.govnih.gov Disruption of these pathways is a common mechanism of action for many therapeutic compounds.

Protein kinases and phosphatases are key enzymes that regulate the activity of numerous proteins involved in signal transduction pathways by adding or removing phosphate groups, respectively. nih.gov Protein kinases, which catalyze phosphorylation, are involved in amplifying and distributing signals within the cell. nih.gov Their activity is counter-regulated by protein phosphatases. The balance between kinase and phosphatase activity is crucial for controlling a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

There is a significant gap in the scientific literature regarding the specific effects of this compound on the activities of cellular kinases and phosphatases. No detailed research findings are available that identify specific kinases or phosphatases as direct targets of this compound or that characterize how this compound might alter their enzymatic activity to influence cellular signaling.

Receptor-mediated signaling is initiated by the binding of a ligand to a specific cell surface receptor, which triggers a cascade of intracellular events. This process is fundamental for cells to respond to their external environment. nih.gov Many drugs exert their effects by interacting with specific receptors or by modulating the signaling pathways that are activated downstream of these receptors.

The role of this compound in receptor-mediated signaling pathways is currently undefined in the scientific literature. There are no specific studies that demonstrate an interaction of this compound with any particular cell surface receptor or that describe its influence on receptor-initiated signaling cascades. Therefore, its mechanism of action is not currently attributed to the modulation of a specific receptor-mediated pathway.

Comparative Mechanistic Analysis of this compound with other Vinca Alkaloids

The cytotoxic effects of this compound, like other vinca alkaloids, are rooted in its interaction with tubulin, the fundamental protein subunit of microtubules. These microtubules are critical components of the cytoskeleton and the mitotic spindle, essential for cell division. The vinca alkaloids exert their anti-cancer effects by disrupting microtubule dynamics, which ultimately leads to mitotic arrest and apoptosis. However, despite sharing a common core mechanism, structural differences among the vinca alkaloids, including this compound, lead to significant variations in their biological potency and activity.

This compound is a naturally occurring bisindole alkaloid from the Madagascar periwinkle, Catharanthus roseus, and is a structural isomer of the well-known chemotherapeutic agent, vinblastine. Specifically, this compound is the C20' alcohol isomer of vinblastine, a subtle stereochemical difference that has profound implications for its biological activity.

Research into the comparative cytotoxicity of these compounds has established a clear trend in potency. Studies have indicated that vinblastine is typically about 100-fold more potent in its cytotoxic activity than this compound. researchgate.net This marked difference in biological effect underscores the sensitivity of the tubulin-binding interaction to the precise three-dimensional structure of the alkaloid.

The fundamental mechanism of action for vinca alkaloids involves their binding to β-tubulin at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules. nih.gov At low concentrations, these agents can suppress the dynamic instability of microtubules without necessarily changing the total microtubule mass. They achieve this by binding to the high-affinity sites at the ends of microtubules, effectively "poisoning" them and preventing further growth. At higher concentrations, vinca alkaloids can lead to the depolymerization of existing microtubules and induce the self-association of tubulin into non-functional spiral aggregates. mdpi.com

While direct quantitative data on the tubulin-binding affinity and microtubule polymerization inhibition of this compound is sparse in comparative literature, the significant disparity in cytotoxicity strongly suggests a lower affinity or a less effective interaction with tubulin compared to vinblastine. The stereochemistry at the C20' position likely influences the binding kinetics and the conformational changes induced in the tubulin dimer upon binding.

The table below summarizes the relative potencies of various vinca alkaloids, illustrating the spectrum of activity within this class of compounds.

| Compound | Class | Relative Potency (Tubulin Assembly Inhibition, in vitro) nih.gov | Relative Potency (Cytotoxicity, in vitro) researchgate.netnih.gov |

| Vincristine | Vinca Alkaloid | Most Potent (Ki = 0.085 µM) | Less potent than Vinblastine in some cell lines |

| Vinblastine | Vinca Alkaloid | Least Potent (Ki = 0.178 µM) | Most Potent |

| Vindesine | Vinca Alkaloid | Intermediate (Ki = 0.110 µM) | More potent than Vincristine in some cell lines |

| This compound | Vinca Alkaloid | Data not available | Significantly less potent than Vinblastine (~100-fold) |

Data presented is for comparative purposes and derived from different studies; direct comparison should be made with caution.

Structure Activity Relationship Sar Studies of Leurosidine

Influence of Stereochemistry on Leurosidine's Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity and its interactions with molecular targets researchgate.netslideshare.net. This compound, as a complex natural product, possesses multiple chiral centers, endowing it with a highly specific three-dimensional conformation researchgate.net. This precise spatial orientation dictates how this compound binds to its target, tubulin, directly influencing its efficacy and mechanism of action researchgate.netslideshare.net. Research into the synthesis of related vinca (B1221190) alkaloids has emphasized the significance of particular stereochemical configurations, such as the "natural C16' stereochemistry," in successful molecular coupling and subsequent biological activity researchgate.netacs.org. Even minor alterations in stereochemistry can lead to substantial differences in binding affinity and therapeutic effect slideshare.net.

Design and Synthesis of this compound Analogues for SAR Elucidation

The exploration of SAR typically involves the synthesis of structural analogues—compounds that are chemically related to the parent molecule but feature specific modifications gardp.orgresearchgate.net. Researchers have synthesized numerous derivatives of vinca alkaloids, including those related to this compound, to systematically investigate how structural alterations impact their anticancer efficacy researchgate.netnih.govresearchgate.netacs.org. These synthetic efforts have targeted various regions of the this compound structure, focusing on modifications to the vindoline (B23647) subunit and the catharanthine (B190766) moiety researchgate.netnih.gov. Examples of such modifications include alterations to ester groups, the introduction of halogen atoms, or the exploration of different substituents on the core ring systems researchgate.netnih.govresearchgate.net. For instance, studies on vinblastine (B1199706) analogues have demonstrated that specific structural changes, such as the incorporation of a C6–C7 double bond, can significantly modulate activity, providing valuable insights into the SAR of this class of compounds nih.gov. The synthesis of these analogues allows for the systematic evaluation of how particular structural features contribute to or diminish the desired biological activity gardp.orgresearchgate.net.

Computational and Molecular Modeling Approaches to this compound SAR

Computational methods have become indispensable tools in modern drug discovery, significantly aiding SAR studies by providing insights into molecular interactions and predicting compound behavior.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how molecules interact with their biological targets researchgate.netnih.govnih.govmdpi.comfrontiersin.orgplos.orgmdpi.com. For this compound and its analogues, these methods can elucidate their binding mechanisms to target proteins, such as tubulin researchgate.net. Molecular docking predicts potential binding poses and affinities by evaluating the complementarity between the ligand and the target's active site nih.gov. MD simulations, in turn, assess the stability of these predicted ligand-target complexes over time, offering a dynamic perspective on the interaction nih.govnih.govmdpi.comfrontiersin.orgplos.org. These simulations enable researchers to visualize interactions at an atomic level, identifying crucial amino acid residues and the types of molecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex nih.govnih.govmdpi.commdpi.com. This detailed understanding can pinpoint structural features critical for binding and guide the rational design of novel analogues with enhanced potency or selectivity nih.govplos.org.

Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical correlations between a compound's chemical structure (or properties derived from it) and its observed biological activity gardp.orgresearchgate.netgoogle.comgoogleapis.com. For this compound derivatives, QSAR models can be developed by correlating various structural descriptors—such as electronic properties, lipophilicity, and steric factors—with experimentally determined bioactivity data researchgate.netgoogle.comgoogleapis.comcas.org. These models serve as predictive tools, allowing researchers to hypothesize about the activity of novel, unsynthesized compounds and to prioritize synthetic efforts towards those most likely to exhibit potent activity gardp.orgresearchgate.netcas.org. By analyzing the parameters that significantly influence activity within a QSAR model, key structural requirements for this compound's biological effects can be identified gardp.orgnih.gov.

Pre Clinical Investigations of Leurosidine S Biological Activities Mechanistic Focus

In Vitro Cellular Studies of Leurosidine

In vitro studies using cultured cell lines have been fundamental in characterizing the specific cellular and molecular responses to this compound. These investigations provide a controlled environment to dissect the compound's direct effects on cancer cells.

Differential Cellular Responses to this compound Across Various Cell Lines

The cytotoxic effects of this compound have been evaluated against different human cancer cell lines, demonstrating its potential to inhibit cell viability. Research has shown that this compound, along with several other dimeric indole (B1671886) alkaloids from C. roseus, exhibits inhibitory activity against the human breast cancer cell line MDA-MB-231. nih.gov The response of different cell lines to vinca (B1221190) alkaloids can vary, underscoring the importance of cell-type-specific investigations. nih.govfrontiersin.org

| Cell Line | Cancer Type | Observed Effect | Source |

|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer | Inhibition of cell viability | nih.gov |

This compound's Effects on Cellular Proliferation, Migration, and Invasion (Mechanistic Aspects)

The primary mechanism by which this compound inhibits cellular proliferation is through its interaction with the microtubule system. princeton.edunanobioletters.com This mechanism is a hallmark of the vinca alkaloid class. drugbank.comportico.org

Interaction with Tubulin: this compound binds to tubulin, the protein subunit of microtubules. princeton.edusld.cu This binding interferes with the assembly of tubulin into functional microtubules. sld.cu

Disruption of Mitotic Spindle: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). amazonaws.comprinceton.edu By preventing microtubule formation, this compound effectively disrupts the mitotic spindle. portico.org

Metaphase Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase stage. nanobioletters.comsld.cu Cells are unable to progress further through mitosis, which ultimately inhibits their ability to proliferate. sld.cu

A distinct characteristic of this compound, shared with the related alkaloid leurosine, is the specific cytological effect it produces. While vinblastine (B1199706) and vincristine (B1662923) are known to cause a classic stathmokinetic effect resulting in "c-mitoses," in vitro experiments have revealed that this compound and leurosine induce the formation of "ball-metaphases". tandfonline.com This observation points to subtle differences in the mechanistic interactions of these closely related compounds with the mitotic apparatus. tandfonline.com The inhibition of cell proliferation is a direct consequence of this mitotic arrest.

| Cellular Target/Process | Mechanistic Effect of this compound | Consequence | Source |

|---|---|---|---|

| Tubulin | Binds to tubulin subunits, inhibiting polymerization. | Prevents microtubule formation. | princeton.edusld.cu |

| Mitotic Spindle | Disrupts the assembly and function of the mitotic spindle. | Failure of chromosome segregation. | amazonaws.comportico.org |

| Mitosis | Induces arrest in the metaphase stage, specifically causing "ball-metaphases". | Inhibition of cellular proliferation. | tandfonline.comnanobioletters.com |

Induction of Cellular Senescence by this compound

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. nih.govmdpi.com While agents that damage DNA or disrupt cellular processes can induce senescence, specific studies detailing the ability of this compound to directly induce a senescent phenotype are not prominent in the reviewed scientific literature. Further research is required to determine if the mitotic arrest caused by this compound leads to a senescence-associated secretory phenotype (SASP) or other markers of cellular senescence. nih.govdrugtargetreview.com

In Vivo Model Systems for this compound Research (Mechanistic Insights)

Animal models are crucial for understanding the physiological and pharmacological effects of a compound within a whole, living system. mdpi.comwindows.netnih.gov Research on this compound has utilized such models to assess its antineoplastic activity. princeton.edu

Pharmacodynamic Analysis of this compound in Animal Models

Pharmacodynamics focuses on what a drug does to the body. Studies involving this compound have demonstrated its oncolytic (cancer-killing) activity in specific animal models of cancer.

A key model for this research has been the P1534 leukemia, a type of transplanted acute lymphocytic leukemia, in DBA/2 mice. princeton.edu In this particular system, this compound showed profound and reproducible activity. tandfonline.comprinceton.edu Dose-response studies in this model indicated that while this compound was highly effective, the optimal dose required to achieve complete cures in 100% of the mice was significantly higher than that of leurocristine (vincristine). princeton.edu These findings highlight the potent, dose-dependent pharmacodynamic effects of this compound in a preclinical cancer model.

| Compound | Animal Model | Tumor System | Pharmacodynamic Finding | Source |

|---|---|---|---|---|

| This compound | DBA/2 Mice | P1534 Leukemia (Acute Lymphocytic) | Considered potentially the most effective Catharanthus alkaloid in this system. | princeton.edu |

| This compound | DBA/2 Mice | P1534 Leukemia (Acute Lymphocytic) | The optimal dose for 100% cure was 7.5 mg/kg. | princeton.edu |

| Leurocristine (Vincristine) | DBA/2 Mice | P1534 Leukemia (Acute Lymphocytic) | The optimal dose for 100% cure was 0.25 mg/kg. | princeton.edu |

Biomarker Identification and Validation in this compound-Treated Animal Models

The identification of reliable biomarkers is a critical component of preclinical drug development, providing measurable indicators of a drug's safety and biological activity before human trials. wuxiapptec.comcrownbio.com In the context of a chemotherapeutic agent like this compound, biomarker studies in animal models are designed to elucidate its mechanism of action, confirm target engagement, and monitor for potential toxicities. nuvisan.com These biomarkers can be broadly categorized as safety biomarkers, which signal toxicity, and response biomarkers, which indicate that a biological effect has occurred. wuxiapptec.com

Pharmacodynamic and Target Engagement Biomarkers: Given that this compound, like other vinca alkaloids, functions by inhibiting microtubule polymerization, relevant pharmacodynamic biomarkers would involve assessments of the mitotic process in tumor tissues. tandfonline.comresearchgate.net Investigations in animal models would likely focus on markers of cell cycle arrest, particularly at the M-phase. nih.gov Techniques such as immunohistochemistry or flow cytometry on tumor biopsies from treated animals could identify an increased mitotic index or the presence of abnormal mitotic spindles, which would serve as direct evidence of the drug's on-target activity. mdbneuro.com

Safety and Toxicity Biomarkers: Preclinical safety assessment involves evaluating a range of biomarkers to identify potential adverse effects. wuxiapptec.com For vinca alkaloids, neurotoxicity is a known class-specific side effect. tandfonline.com Therefore, in animal models treated with this compound, biomarkers of neuronal damage, such as Neurofilament light chain (NfL) and Glial fibrillary acidic protein (GFAP), would be important candidates for evaluation in plasma or cerebrospinal fluid. mdbneuro.com Additionally, general toxicity biomarkers, including inflammatory cytokines (e.g., TNF-α, IL-6) and indicators of organ damage, would be monitored through standard hematology and serum chemistry panels. wuxiapptec.commdbneuro.com

The table below outlines potential biomarkers that would be hypothetically relevant in preclinical animal studies of this compound.

| Biomarker Category | Potential Biomarker | Analyte Type | Purpose |

| Target Engagement | Abnormal Mitotic Spindles | Tissue Morphology | To confirm this compound's effect on microtubule dynamics within tumor cells. |

| Pharmacodynamic | Mitotic Arrest (M-Phase) | Cellular State | To quantify the percentage of cells halted in mitosis, indicating drug activity. |

| Safety (Neurotoxicity) | Neurofilament light chain (NfL) | Protein (in Plasma/CSF) | To detect potential axonal damage, a known risk with vinca alkaloids. mdbneuro.com |

| Safety (Neurotoxicity) | Glial Fibrillary Acidic Protein (GFAP) | Protein (in Plasma/CSF) | To assess astrocyte activation or injury, another indicator of neuroinflammation. mdbneuro.com |

| Safety (Immunotoxicity) | Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | To monitor for systemic inflammatory responses or immunotoxicity. wuxiapptec.commdbneuro.com |

Validation of these biomarkers would require demonstrating a consistent and reproducible correlation between the biomarker level and the drug's dose, exposure, or biological effect across multiple preclinical studies. wuxiapptec.com

Histopathological and Molecular Characterization of this compound's Effects in Animal Tissues

Histopathological analysis is a cornerstone of preclinical research, providing essential morphological context for data derived from molecular and biochemical assays. nuvisan.com Through the microscopic examination of tissue sections, pathologists can characterize both the desired anti-tumor effects and any potential off-target toxicities of a drug candidate in an animal model.

Specific histopathological reports on the effects of this compound in animal tissues are limited in the reviewed scientific literature. However, based on its mechanism of action, its effects can be extrapolated from studies on other vinca alkaloids and from in vitro observations. Early in vitro studies reported that this compound induces "ball-metaphases" in dividing cells, a distinct morphological change compared to the classic "c-mitoses" (colchicine mitosis) observed with vinblastine. tandfonline.com A primary goal of a histopathological assessment in an animal tumor model, such as a human tumor xenograft in mice, would be to confirm these cellular-level effects in vivo.

Characterization in Tumor Tissue: In a preclinical tumor model treated with this compound, histopathological evaluation would focus on identifying features indicative of anti-cancer activity. These would include:

Increased Mitotic Figures: An accumulation of cells in the metaphase of mitosis due to the disruption of the mitotic spindle. tandfonline.com

Apoptosis and Necrosis: An increase in programmed cell death (apoptosis) and general cell death (necrosis) within the tumor mass, leading to a reduction in tumor size. nih.gov

Vascular Disruption: Examination of the tumor microvasculature, as some vinca alkaloids are known to have anti-vascular effects that can lead to tumor necrosis. nih.gov

Characterization in Non-Tumor Tissues: A comprehensive histopathological evaluation also requires the systematic examination of major organs to identify potential toxicities. googleapis.com Tissues from the liver, kidneys, heart, lungs, spleen, and bone marrow would be collected and analyzed for any drug-induced changes. Of particular importance for a vinca alkaloid would be the examination of nervous tissues, including the brain, spinal cord, and peripheral nerves, to screen for any signs of neurotoxicity, such as axonal degeneration or demyelination. tandfonline.com

The molecular characterization in these tissues would complement the histological findings. Techniques like immunohistochemistry (IHC) and in situ hybridization (ISH) would be employed to detect molecular changes, such as the expression of proteins involved in cell cycle regulation (e.g., Cyclin B1) or apoptosis (e.g., cleaved Caspase-3).

Studies on Resistance Mechanisms to this compound in Pre-clinical Models

Drug resistance is a major obstacle in chemotherapy, and vinca alkaloids are susceptible to both intrinsic and acquired resistance. nih.govnih.gov Preclinical models are essential for identifying the molecular mechanisms that drive this resistance. While studies focusing exclusively on this compound are scarce, extensive research on the vinca alkaloid class has elucidated several key resistance pathways that are highly relevant.

The most prominent mechanism of resistance to vinca alkaloids in preclinical models is the overexpression of drug efflux pumps belonging to the ATP-binding cassette (ABC) transporter family. nih.govnih.gov

P-glycoprotein (P-gp/MDR1): P-glycoprotein, encoded by the ABCB1 gene, is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide variety of xenobiotics, including vinca alkaloids, out of the cell. frontiersin.orgmdpi.com Its overexpression in cancer cells prevents the drug from reaching a sufficiently high intracellular concentration to bind to its target, tubulin, thereby conferring multidrug resistance (MDR). nih.govthno.org High P-gp expression has been shown to be a strong predictor of resistance to vinca alkaloid derivatives in preclinical cancer cell line panels and in vivo models. nih.gov

Multidrug Resistance-Associated Proteins (MRPs): Other ABC transporters, such as MRP1 and MRP2, have also been implicated in intrinsic resistance to vinca alkaloids in preclinical lung cancer models. nih.gov

Another significant mechanism of resistance involves alterations in the drug's molecular target, tubulin.

Tubulin Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can lead to resistance. Overexpression of the βIII-tubulin isotype, in particular, has been associated with resistance to microtubule-targeting agents, including vinca alkaloids. nih.govnih.gov These alterations may reduce the binding affinity of the drug to the tubulin protein, rendering it less effective.

The table below summarizes key molecules implicated in resistance to vinca alkaloids in preclinical studies.

| Resistance Mechanism | Key Molecule | Function/Role in Resistance |

| Drug Efflux | P-glycoprotein (P-gp/MDR1) | An ATP-dependent pump that actively removes the drug from the cancer cell, reducing intracellular concentration. nih.govmdpi.com |

| Drug Efflux | Multidrug Resistance-Associated Protein 1 (MRP1) | An ABC transporter that can contribute to drug efflux and intrinsic resistance. nih.gov |

| Target Alteration | βIII-Tubulin | An isotype of tubulin; its overexpression can reduce the binding affinity of vinca alkaloids to the mitotic spindle. nih.gov |

| Target Alteration | Other β-Tubulin Isotypes (βII, βIV) | Alterations in the structure or expression of other tubulin components can also contribute to acquired resistance. nih.gov |

Preclinical research continues to explore strategies to circumvent these resistance mechanisms, such as the co-administration of P-gp inhibitors or the development of new vinca alkaloid analogs that are not substrates for these efflux pumps. frontiersin.orgnih.gov

Advanced Analytical and Methodological Approaches in Leurosidine Research

Chromatographic Techniques for Leurosidine Quantification and Profiling in Biological Matrices (Research-focused)

Accurate quantification and profiling of this compound in complex biological matrices, such as plasma, tissues, and cellular extracts, are critical for pharmacokinetic studies, drug metabolism investigations, and efficacy assessments. High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS), are indispensable tools in this regard. These methods offer high sensitivity, selectivity, and throughput, enabling the detection and quantification of this compound even at trace levels.

Research has established the efficacy of reversed-phase HPLC (RP-HPLC) with C18 columns for separating vinca (B1221190) alkaloids, including this compound, from complex biological samples nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnuph.edu.uaresearchgate.netnih.govwisdomlib.orgnuph.edu.uachromatographyonline.comjppres.comnih.govchromatographyonline.comijpsjournal.comnih.gov. Mobile phases typically consist of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, often containing modifiers like formic acid or ammonium (B1175870) acetate (B1210297), to optimize separation and ionization for MS detection nih.govresearchgate.netresearchgate.netresearchgate.netnuph.edu.uawisdomlib.orgnih.gov. UV detection is commonly used for quantification, but LC-MS/MS offers superior sensitivity and specificity, crucial for analyzing low concentrations in biological fluids nih.govresearchgate.netresearchgate.netresearchgate.netchromatographyonline.comnih.govchromatographyonline.comnih.gov. For instance, methods developed for similar vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923) report limits of detection (LOD) in the nanogram per milliliter (ng/mL) range, demonstrating the capability of these techniques for this compound analysis researchgate.netresearchgate.netresearchgate.net.

Table 7.1.1: Chromatographic Parameters for Vinca Alkaloid Analysis (Illustrative)

| Technique | Column Type | Mobile Phase Composition | Detection Method | Typical LOD/LOQ (Example) | Reference(s) |

| HPLC-UV | C18 | Acetonitrile/Water with buffer (e.g., 0.1% formic acid) | UV (e.g., 280 nm) | N/A (typically µg/mL) | researchgate.netresearchgate.netnuph.edu.uaresearchgate.netwisdomlib.orgijpsjournal.com |

| LC-MS/MS | C18 | Methanol/Acetonitrile/Water with buffer/acid | MS/MS | 1-50 ng/mL | nih.govresearchgate.netresearchgate.netchromatographyonline.comchromatographyonline.comnih.gov |

| LC-QTOF-MS | C18 (e.g., Poroshell) | Gradient elution of ammonium formate (B1220265) and methanol | QTOF-MS | N/A (high sensitivity) | nih.gov |

Mass Spectrometry-Based Metabolomics and Proteomics in this compound Mechanistic Studies

Mass spectrometry (MS) plays a pivotal role in elucidating the mechanisms of action and metabolic fate of this compound. MS-based metabolomics allows for the comprehensive profiling of small molecules within biological systems, identifying changes in metabolite levels that may be induced by this compound treatment. This can reveal pathways affected by the compound, offering insights into its cellular targets and downstream effects nih.govrenew.sciencemdpi.comresearchgate.net. Techniques such as LC-MS/MS, high-resolution MS (HRMS), and matrix-assisted laser desorption/ionization (MALDI)-MSI are employed to identify and quantify metabolites in various biological matrices nih.govrenew.sciencemdpi.comresearchgate.net.

Proteomics, also heavily reliant on MS, can be used to study how this compound affects protein expression, post-translational modifications, and protein-protein interactions nih.govelifesciences.orgmdpi.comchimia.ch. Techniques like quantitative proteomics (e.g., using stable isotope labeling by amino acids in cell culture - SILAC, isobaric tags for relative and absolute quantitation - iTRAQ, or tandem mass tags - TMT) coupled with MS can identify proteins that are differentially expressed or modified upon this compound exposure nih.govmdpi.com. This can help pinpoint this compound's molecular targets and pathways, such as its known interaction with tubulin, by observing changes in the proteome elifesciences.orgmdpi.com. For example, studies investigating drug mechanisms often employ techniques like limited proteolysis coupled with MS (LiP-MS) to identify structural changes in proteins upon drug binding chimia.ch.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Ligand Interactions (Research-focused, not identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying molecular interactions at an atomic level. In this compound research, NMR can be employed to investigate its binding to target molecules, such as tubulin or other cellular proteins, by monitoring changes in the NMR spectra of either the ligand or the protein upon complex formation plos.orgnih.govmdpi.comresearchgate.netspringernature.com.

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful for characterizing weak or transient interactions, which are common for small molecule drugs like this compound plos.orgnih.govmdpi.com. These techniques can provide information about the binding interface, the orientation of this compound when bound to its target, and can be used to determine binding affinities (KD values) plos.orgnih.govmdpi.com. For example, quantitative 1H NMR (qHNMR) can measure the concentration of unbound ligand at varying protein concentrations, allowing for the determination of binding isotherms and affinity constants plos.org. While NMR is also used for structural identification, its application in studying interactions focuses on the dynamic and chemical environment changes that occur upon binding.

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Structural Elucidation

Determining the three-dimensional structure of this compound in complex with its biological targets is paramount for understanding its mechanism of action at a molecular level and for guiding rational drug design. X-ray crystallography remains a gold standard for achieving high-resolution structural data of protein-ligand complexes migrationletters.comspringernature.comnih.gov. By crystallizing this compound bound to its target protein (e.g., tubulin), researchers can visualize the precise binding site, the orientation of the molecule, and the specific intermolecular forces involved migrationletters.comspringernature.comnih.gov. This atomic-level detail can reveal how this compound inhibits microtubule polymerization, a key anti-cancer mechanism of vinca alkaloids.

Cryo-electron microscopy (Cryo-EM) is an increasingly powerful complementary technique, particularly for large protein complexes or those that are difficult to crystallize. Cryo-EM can provide high-resolution structures, offering insights into dynamic conformations and interactions that might be missed in static crystal structures nih.gov. Both X-ray crystallography and Cryo-EM can yield structural resolutions typically in the angstrom (Å) to sub-nanometer range, providing detailed atomic or near-atomic models of this compound bound to its targets migrationletters.comnih.gov.

Table 7.4.1: Structural Elucidation Techniques and Typical Resolution

| Technique | Primary Application | Typical Resolution Range | Key Information Gained | Reference(s) |

| X-ray Crystallography | Determining atomic-level 3D structures of protein-ligand complexes | 1.5 - 4.0 Å | Binding site, orientation, intermolecular forces, conformational changes | migrationletters.comspringernature.comnih.gov |

| Cryo-Electron Microscopy | Determining structures of large complexes, membrane proteins, and difficult crystals | 2.0 - 5.0 Å (and improving) | Molecular architecture, dynamic states, protein-ligand interactions | nih.gov |

Biophysical Methods for Characterizing this compound-Target Binding Kinetics and Thermodynamics

Biophysical techniques provide quantitative data on the kinetics and thermodynamics of this compound's interaction with its targets, offering a deeper understanding of binding affinity, stability, and the energy landscape of the interaction.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of molecules in real-time by detecting changes in refractive index near a sensor surface nih.govmdpi.combio-techne.combiosensingusa.com. SPR allows for the determination of binding kinetics, including association rate constants () and dissociation rate constants (), from which the equilibrium dissociation constant () can be calculated. This provides a quantitative measure of binding affinity nih.govmdpi.combiosensingusa.comnicoyalife.com.

Table 7.5.1: Biophysical Binding Parameters (Illustrative Examples from Similar Studies)

| Method | Parameter | Example Value Range (Drug-Target Interactions) | Information Provided | Reference(s) |

| SPR | 1 nM - 10 µM | Equilibrium binding affinity | nih.govmdpi.comnicoyalife.com | |

| SPR | 104 - 106 M-1s-1 | Association rate constant | nih.govnicoyalife.com | |

| SPR | 10-6 - 10-2 s-1 | Dissociation rate constant | nih.govnicoyalife.com | |

| ITC | µM - nM | Equilibrium binding affinity | journalofappliedbioanalysis.comspringernature.comnih.gov | |

| ITC | kJ/mol (can be positive or negative) | Enthalpy change of binding (heat released/absorbed) | journalofappliedbioanalysis.comspringernature.comnih.gov | |

| ITC | J/mol·K (can be positive or negative) | Entropy change of binding | journalofappliedbioanalysis.comspringernature.comnih.gov |

These advanced analytical and biophysical methods collectively provide a comprehensive toolkit for dissecting the complex behavior and molecular interactions of this compound, paving the way for a deeper understanding of its therapeutic potential and guiding future drug development efforts.

Compound List:

this compound

Vinblastine

Vincristine

Yohimbine

Lurasidone

Vincamine

Vincracine

Research Applications and Emerging Perspectives of Leurosidine

Leurosidine as a Chemical Probe and Tool Compound in Chemical Biology

Chemical probes are small molecules used to study biological processes and validate drug targets. nih.gov An effective probe should ideally have a well-defined mechanism of action and sufficient potency to elicit a biological response. This compound, like other vinca (B1221190) alkaloids, primarily functions by interacting with tubulin, the protein subunit of microtubules. aacrjournals.orgijsra.net This interaction disrupts microtubule dynamics, leading to mitotic arrest and cell death. researchgate.netnih.gov This specific mechanism makes this compound a potential tool compound for investigating the myriad cellular functions that depend on a dynamic microtubule cytoskeleton, including cell division, intracellular transport, and cell migration. nih.govnih.gov

While not as commonly used as other vinca alkaloids, this compound's distinct structure offers a unique opportunity for development into a specialized chemical probe. For instance, synthetic modifications could be made to incorporate fluorescent tags or reactive groups, enabling visualization of its subcellular localization or identification of its binding partners. nih.govnih.gov Such specialized probes derived from this compound could help dissect subtle differences in the tubulin interactome compared to other microtubule-targeting agents.

| Ideal Characteristic of a Chemical Probe | This compound Profile |

| Defined Mechanism of Action | Known to bind to β-tubulin and disrupt microtubule polymerization. aacrjournals.orgresearchgate.net |

| Cell Permeability | As a natural product, it possesses inherent cell permeability. |

| Potency | Exhibits cytotoxic effects, indicating potent interaction with its cellular target. nih.gov |

| Modifiability for Tool Development | Complex structure offers multiple sites for synthetic modification (e.g., adding fluorophores). mdpi.com |

Potential of this compound as a Lead Compound for Mechanistic Studies of Cellular Processes

A lead compound is a chemical that shows promising biological activity and serves as the starting point for developing new drugs or research tools. this compound's established role as a microtubule-disrupting agent positions it as a valuable lead compound for in-depth mechanistic studies of the cell cycle and cytoskeleton-dependent processes. nih.govnih.gov

Future Directions in this compound Research

The study of this compound is poised for significant advancement through the integration of modern biological and chemical technologies. Future research is likely to focus on its biosynthesis, synthesis of novel analogues, and a deeper understanding of its comprehensive cellular effects. nih.govresearchgate.net

This compound is a bisindole alkaloid, formed in Catharanthus roseus through the coupling of two monomeric indole (B1671886) alkaloid precursors, catharanthine (B190766) and vindoline (B23647). researchgate.netnih.gov The general biosynthetic pathway for these precursors is understood to originate from the amino acid L-tryptophan. nih.gov However, many of the specific enzymatic steps and regulatory mechanisms, particularly those leading to the diverse array of bisindole structures, remain to be fully elucidated. mdpi.com Future research will likely focus on identifying and characterizing the specific enzymes—such as peroxidases or other coupling enzymes—responsible for the formation of this compound from its monomers. Exploring the biosynthesis in different plant tissues or under various environmental conditions may reveal alternative or "unconventional" pathways that contribute to the diversity of vinca alkaloids. nih.gov Understanding these pathways is crucial for potential biotechnological production methods to overcome the low natural yield of these compounds from the plant. nih.govresearchgate.net

| Key Components in Bisindole Alkaloid Biosynthesis | Role |

| L-Tryptophan | The initial amino acid precursor for the indole ring structure. nih.gov |

| Secologanin | A terpenoid precursor that combines with a tryptophan derivative. |

| Strictosidine (B192452) | The central intermediate formed from the condensation of tryptamine (B22526) and secologanin. |

| Catharanthine | A monomeric indole alkaloid precursor to this compound. nih.gov |

| Vindoline | A monomeric indole alkaloid precursor to this compound. nih.gov |

| Coupling Enzymes (e.g., Peroxidases) | Catalyze the dimerization of catharanthine and vindoline to form bisindole alkaloids. nih.gov |

The chemical synthesis of complex natural products like this compound is a significant challenge. Future synthetic efforts are moving beyond traditional total synthesis towards more flexible and efficient strategies. mdpi.com Approaches like diversity-oriented synthesis (DOS) and complexity-to-diversity (CtD) could be applied to this compound. bohrium.com These strategies would involve creating a central molecular scaffold related to this compound and then systematically modifying it to generate a large library of unique analogues. mdpi.com Computational tools can also aid in the de novo design of simpler synthetic molecules that mimic the biological activity of this compound but are easier to produce. nih.gov Such novel synthetic strategies will not only make this compound more accessible for research but will also accelerate the discovery of new compounds with potentially improved properties or novel biological activities. bohrium.com

To gain a holistic understanding of how this compound affects cells, researchers can employ multi-omics technologies. mdpi.comnih.gov This approach involves the simultaneous analysis of different layers of biological information. By treating cells with this compound and then applying these technologies, a comprehensive picture of the cellular response can be constructed. For example, transcriptomics can reveal changes in gene expression, proteomics can identify changes in protein levels and post-translational modifications, and metabolomics can uncover shifts in cellular metabolism. plos.orgnih.gov Integrating these datasets provides a powerful, unbiased view of the pathways and processes perturbed by this compound, moving beyond its known effect on microtubules to reveal its full cellular impact. mdpi.com

| Multi-Omics Technology | Information Provided | Potential Application for this compound Research |

| Genomics | Analysis of the entire genome, including mutations and copy number variations. mdpi.com | Identify genetic markers that confer sensitivity or resistance to this compound. |

| Transcriptomics (RNA-Seq) | Measures the expression levels of all genes. nih.gov | Determine how this compound treatment alters gene expression profiles, such as genes involved in cell cycle control or stress response. |

| Proteomics | Quantifies the abundance of proteins and their modifications. mdpi.com | Identify changes in the levels of cell cycle proteins, cytoskeletal components, or signaling molecules following this compound exposure. |

| Metabolomics | Measures the levels of small molecule metabolites. nih.gov | Uncover how this compound impacts cellular energy production and metabolic pathways. |

Computational and AI-Driven Approaches for this compound Research and Design

The exploration of this compound's therapeutic potential has been significantly advanced by the integration of computational and Artificial Intelligence (AI)-driven methodologies. These in silico techniques offer powerful tools for investigating the molecular interactions of this compound, predicting the activity of its derivatives, and designing novel analogs with improved pharmacological profiles. By simulating complex biological processes and analyzing vast datasets, researchers can accelerate the drug discovery and development pipeline, saving time and resources.

Molecular Modeling and Simulation of this compound-Tubulin Interactions

At the core of this compound's anticancer activity is its interaction with tubulin, a protein crucial for microtubule formation and dynamics. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the specifics of this interaction. While direct crystallographic data for a this compound-tubulin complex may be limited, the crystal structure of the closely related vinca alkaloid, vinblastine (B1199706), bound to tubulin (e.g., PDB ID: 1Z2B) serves as a robust template for computational studies of other vinca alkaloids, including this compound. nih.gov